2-(6-Aminopyridin-3-yl)acetic acid

β3-Adrenergic Receptor Agonism Regioisomer Differentiation Medicinal Chemistry

2-(6-Aminopyridin-3-yl)acetic acid (CAS 39658-45-2) is a bifunctional pyridine derivative bearing a primary amine at the 6-position and a carboxylic acid moiety linked through a methylene spacer at the 3-position of the pyridine ring. It possesses a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 39658-45-2
Cat. No. B1367121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Aminopyridin-3-yl)acetic acid
CAS39658-45-2
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC(=O)O)N
InChIInChI=1S/C7H8N2O2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H2,8,9)(H,10,11)
InChIKeyCKUZZJJDLFBRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Aminopyridin-3-yl)acetic acid (CAS 39658-45-2): A 3-Pyridylacetic Acid Building Block for β3-Adrenergic Agonist Synthesis and Heterocyclic Library Design


2-(6-Aminopyridin-3-yl)acetic acid (CAS 39658-45-2) is a bifunctional pyridine derivative bearing a primary amine at the 6-position and a carboxylic acid moiety linked through a methylene spacer at the 3-position of the pyridine ring. It possesses a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g·mol⁻¹ . The compound is classified as a 3-pyridylacetic acid derivative and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and chemical biology . Its solid-state form is a white to pale-yellow crystalline powder with a melting point of 164–166 °C, and it exhibits calculated aqueous solubility of 67 g/L at 25 °C . The presence of the 6-amino group confers dual hydrogen-bond donor capacity and enables chemoselective derivatization, distinguishing it from other pyridylacetic acid regioisomers and substituent analogs in pharmaceutical building block libraries .

Why 2-(6-Aminopyridin-3-yl)acetic Acid Cannot Be Replaced by Simple Pyridylacetic Acid Analogs


Generic substitution of 2-(6-aminopyridin-3-yl)acetic acid with regioisomeric or substituent-modified pyridylacetic acid analogs introduces critical alterations in hydrogen-bonding capacity, lipophilicity, and spatial presentation of the amine nucleophile that directly compromise downstream synthetic utility and pharmacological performance. The 3-pyridyl regioisomer is specifically required as a key intermediate in the kilogram-scale synthesis of β3-adrenergic receptor agonists, where its precise geometry dictates the stereochemical outcome of the coupling step [1]. Regioisomers such as 2-(6-aminopyridin-2-yl)acetic acid (CAS 339195-51-6) present the acetic acid side chain at the 2-position, altering the dihedral angle between the pyridine ring and the carboxylic acid and rendering the resulting drug candidate pharmacologically inactive [2]. Furthermore, replacement with 6-chloro (CAS 39891-13-9) or 6-methyl (CAS 19733-96-1) analogs eliminates the 6-amino hydrogen-bond donor, reducing aqueous solubility and changing logP, which fundamentally alters reactivity in amide coupling, solid-phase peptide synthesis, and biological target engagement [3].

Quantitative Differentiation Evidence for 2-(6-Aminopyridin-3-yl)acetic Acid (CAS 39658-45-2) vs. Closest Analogs


Regiochemistry-Dependent β3-Adrenergic Agonist Activity: 3-Pyridyl vs. 2-Pyridyl Regioisomer

The 3-pyridyl regioisomer of 6-aminopyridylacetic acid is an indispensable intermediate in the synthesis of the β3-adrenergic receptor agonist CP-331684. The final drug substance, (4-{2-[2-(6-aminopyridin-3-yl)-(2R)-hydroxyethylamino]ethoxy}phenyl)acetic acid, achieves an EC₅₀ of 0.029 nM at the human recombinant β3-adrenergic receptor expressed in CHO cells [1]. The corresponding 2-pyridyl regioisomer (CAS 339195-51-6) cannot yield this pharmacophore geometry: the acetic acid side chain at the 2-position of pyridine alters the vector of the amino-ethyl linkage, placing the critical hydroxyl group in a different spatial orientation relative to the receptor binding pocket . This regiospecificity is documented in the patent literature, which explicitly claims 2-amino-pyridine intermediates where the amino and acetic acid substituents are in the 3,6-relationship [2].

β3-Adrenergic Receptor Agonism Regioisomer Differentiation Medicinal Chemistry

Aqueous Solubility: 4.5-Fold Advantage Over 6-Chloro Analog

2-(6-Aminopyridin-3-yl)acetic acid exhibits calculated aqueous solubility of 67 g/L at 25 °C . The 6-chloro analog, 2-(6-chloropyridin-3-yl)acetic acid (CAS 39891-13-9), has a calculated solubility of only 15 g/L under identical conditions, classified as sparingly soluble . This 4.5-fold difference in aqueous solubility directly impacts the choice of reaction solvent systems for amide coupling, solid-phase synthesis, and preparative HPLC purification. The 6-methyl analog (CAS 19733-96-1) is reported as insoluble in water, further limiting its utility in aqueous-phase transformations . The enhanced solubility of the 6-amino derivative is attributable to its dual hydrogen-bond donor capacity (2 HBD) from both the carboxylic acid and the primary amine, compared to a single donor (1 HBD) in the chloro and methyl analogs [1].

Aqueous Solubility Formulation Development Reaction Medium Compatibility

Lipophilicity (LogP): Balanced Polarity vs. Chloro and Methyl Analogs

The consensus LogP (octanol-water partition coefficient) of 2-(6-aminopyridin-3-yl)acetic acid is approximately 0.25, with individual computational methods converging between -0.12 and 0.65 . In contrast, the 6-chloro analog (CAS 39891-13-9) has an XLogP3-AA of 1.3 [1], and the 6-methyl analog (CAS 19733-96-1) has an XLogP3-AA of 0.7 [2]. The LogP of the 6-amino compound is 1.05 log units lower than the chloro analog and 0.45 log units lower than the methyl analog. This lower lipophilicity translates to reduced non-specific protein binding and improved aqueous compatibility in biological assay media, while still retaining sufficient permeability for cellular uptake of derived conjugates. For building block applications in PNA monomer synthesis, the balanced LogP is essential for maintaining solubility of the growing oligomer during solid-phase synthesis .

Lipophilicity Membrane Permeability ADME Optimization

Topological Polar Surface Area (TPSA): 53% Higher Than Chloro/Methyl Analogs

The topological polar surface area (TPSA) of 2-(6-aminopyridin-3-yl)acetic acid is 76.21–76.94 Ų . The 6-chloro analog has a TPSA of 50.2 Ų [1], and the 6-methyl analog also has a TPSA of 50.2 Ų [2]. This represents a 53% increase in TPSA for the 6-amino compound compared to both substituent analogs. The difference arises directly from the primary amine contributing additional polar surface, which is absent in the chloro and methyl derivatives (both have only one heteroatom substituent at the 6-position vs. the amino group with its lone pair). For drug discovery applications, TPSA values below 60 Ų are generally associated with good oral absorption, while values above 140 Ų predict poor absorption; the target compound's TPSA of ~76 Ų places it in an intermediate range suitable for lead optimization, whereas the 50.2 Ų of the analogs may insufficiently represent hydrogen-bonding capacity for target engagement [3].

Polar Surface Area Drug-Likeness Oral Bioavailability Prediction

pKa-Driven pH-Selective Extraction: Enabling Purification Orthogonality

The predicted pKa of the carboxylic acid group in 2-(6-aminopyridin-3-yl)acetic acid is 3.95 ± 0.10 . This acidic proton, combined with the basic 6-amino pyridine nitrogen (pKa ~6–7 for protonated aminopyridine), establishes a zwitterionic window that enables pH-selective liquid-liquid extraction during workup. At pH ~2 (below the carboxylic acid pKa), the compound exists predominantly as a cation (protonated pyridine nitrogen), while at pH ~6 (above the pKa but below the amine pKa), it exists as a zwitterion, and at pH > 9, it exists as an anion. This pH-dependent charge state profile is not available with the 6-chloro or 6-methyl analogs, which lack the basic amino group: the chloro analog can only transition between neutral (protonated acid) and anionic (deprotonated acid) states, offering fewer opportunities for selective extraction. This property was exploited in the process-scale synthesis of CP-331684, where pH-controlled extractions were essential for removing water-soluble byproducts [1].

Acid-Base Extraction Purification Process Chemistry

Documented Kilogram-Scale Process Validation: Procurement-Ready Intermediate for Late-Stage Drug Synthesis

2-(6-Aminopyridin-3-yl)acetic acid has been demonstrated as a viable intermediate in a published kilogram-scale synthesis of the β3-adrenergic receptor agonist (4-{2-[2-(6-aminopyridin-3-yl)-(2R)-hydroxyethylamino]ethoxy}phenyl)acetic acid, developed at Pfizer Global Research and Development [1]. The process route, published in Organic Process Research & Development, validates that this building block can be sourced at sufficient purity and scale for industrial pharmaceutical manufacturing, with the key coupling step proceeding via a silyl-protected β-hydroxy tosylate to avoid water-soluble intermediates and minimize side products [2]. In contrast, no comparable scale-up validation has been published for the 2-pyridyl regioisomer (CAS 339195-51-6), the 6-chloro analog (CAS 39891-13-9), or the 6-methyl analog (CAS 19733-96-1) in the context of late-stage drug synthesis. The compound is also commercially available from multiple suppliers at up to kilogram scale with ≥95% purity (HPLC), confirming supply chain maturity .

Process Chemistry Scale-Up Validation Synthetic Intermediate

Validated Application Scenarios for 2-(6-Aminopyridin-3-yl)acetic Acid (CAS 39658-45-2) Based on Quantitative Differentiation Evidence


Synthesis of β3-Adrenergic Receptor Agonists (e.g., CP-331684) for Obesity and Metabolic Disease Research

The primary validated application of 2-(6-aminopyridin-3-yl)acetic acid is as a key intermediate in the synthesis of β3-adrenergic receptor agonists, specifically CP-331684 and structurally related analogs [1]. The 3-pyridyl regiospecificity is mandatory: the derived drug substance achieves an EC₅₀ of 0.029 nM at the human β3-AR, and the 2-pyridyl regioisomer cannot produce the correct pharmacophore geometry [2]. The kilogram-scale process route, published by Pfizer scientists, uses this compound as the critical amino-alcohol coupling partner, with pH-controlled extraction steps exploiting the compound's unique zwitterionic properties (pKa 3.95) for purification [3]. Researchers procuring this building block for β3-agonist programs must specify CAS 39658-45-2 and reject the 2-pyridyl regioisomer (CAS 339195-51-6) to ensure synthetic viability.

Peptide Nucleic Acid (PNA) Monomer Synthesis for Oligonucleotide Therapeutics and Diagnostics

2-(6-Aminopyridin-3-yl)acetic acid serves as a versatile scaffold for constructing modified PNA monomers. The compound has been employed in the synthesis of N6-tritylated intermediates for PNA oligomer assembly, achieving an overall yield of 62% from the starting acid in a multi-step sequence that includes trimethylsilyl ether transient protection, coupling to a PNA backbone precursor, and palladium-catalyzed allyl deprotection [4]. The high aqueous solubility (67 g/L) and balanced LogP (0.25) of this building block are essential for maintaining solubility of the growing oligomer during solid-phase Fmoc-based synthesis, whereas the 6-chloro analog (15 g/L) and water-insoluble 6-methyl analog would compromise coupling efficiency and overall yield .

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Dual Hydrogen-Bond Donor/Acceptor Capacity

The 6-amino group in 2-(6-aminopyridin-3-yl)acetic acid provides two hydrogen-bond donors and four hydrogen-bond acceptors (including the carboxylic acid oxygen and pyridine nitrogen), compared to only one donor and three acceptors for the 6-chloro and 6-methyl analogs . Combined with a TPSA of 76.2 Ų (53% higher than the 50.2 Ų of the chloro/methyl analogs), this compound is a superior fragment library component for targets requiring bidentate hydrogen-bonding interactions, such as kinase hinge regions and protease active sites [5]. The carboxylic acid handle additionally enables facile conjugation to amine-containing linkers or solid supports via standard amide coupling protocols, making it a plug-and-play building block for fragment elaboration.

pH-Selective Extraction and Purification Workflows in Multi-Step Organic Synthesis

The compound's pKa of 3.95 (carboxylic acid) combined with the basic 6-amino pyridine nitrogen enables three distinct, pH-selectable charge states (cationic at pH < 2, zwitterionic at pH 2–8, anionic at pH > 9) that can be exploited for orthogonal liquid-liquid extraction during multi-step synthesis . This property was explicitly utilized in the process-scale synthesis of the Pfizer β3-agonist, where pH-controlled aqueous washes removed unreacted starting materials and water-soluble byproducts without chromatography [3]. The 6-chloro and 6-methyl analogs lack the basic amino nitrogen and can only access two charge states, limiting extraction orthogonality. For process chemists evaluating intermediates for scale-up feasibility, this zwitterionic purification capability directly reduces solvent consumption, cycle time, and purification costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(6-Aminopyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.